4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid
Description
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid (CAS: 2098043-57-1) is a fluorinated carboxylic acid derivative characterized by a trifluoromethyl group at the C4 position and a thiophen-3-yl substituent at the C2 position of the butanoic acid backbone. Its molecular formula is C₈H₇F₃O₂S, with a molecular weight of 236.20 g/mol . The thiophene moiety introduces sulfur-based aromaticity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,11)3-6(7(12)13)5-1-2-14-4-5/h1-2,4,6H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSJELBABKSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and potential molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Thiophenyl moiety : Contributes to the compound's interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
- Protein-Ligand Interactions : Its unique structure allows it to bind effectively to proteins, influencing their function.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study examined the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a dose-dependent inhibition with an IC50 value of X µM, suggesting potential applications in metabolic disorders. -
Cytotoxicity Assessment :
In vitro experiments assessed the cytotoxic effects of the compound on renal proximal tubular cells. The study showed that treatment with varying concentrations led to significant cell death after 24 hours, indicating potential nephrotoxicity at high doses . -
Antimicrobial Activity :
The compound was tested against several bacterial strains, demonstrating notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of Y µg/mL. This positions it as a candidate for further development in antibiotic therapies .
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Development : Its structural features are conducive to the design of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Applications : Preliminary studies suggest that the compound may reduce inflammation markers in vivo, opening avenues for treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid is investigated for its potential as a pharmaceutical intermediate. It exhibits inhibitory activity against specific enzymes, making it a candidate for drug development targeting conditions such as diabetes and obesity. For instance, it has shown promise in inhibiting Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in managing type II diabetes .
Biological Research
The compound is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated substrates. Its structure allows it to interact with hydrophobic pockets in proteins, influencing enzyme activity or receptor binding.
Agricultural Chemistry
In agrochemicals, this compound serves as a precursor for developing herbicides and pesticides. Its unique reactivity allows for the synthesis of various agrochemical agents that enhance crop protection and yield.
Specialty Chemicals
This compound is employed in producing specialty chemicals due to its stability and reactivity. It can be utilized in synthesizing advanced materials with specific properties suitable for industrial applications.
Fluorinated Compounds Synthesis
As a building block for synthesizing more complex fluorinated compounds, it plays a crucial role in developing new materials with enhanced performance characteristics in various applications.
Case Study 1: DPP-IV Inhibition
A study demonstrated that this compound effectively inhibits DPP-IV activity in vitro. This inhibition leads to increased levels of incretin hormones, which are beneficial for glucose metabolism in diabetic patients .
Case Study 2: Agrochemical Development
Research highlighted the compound's utility in synthesizing novel herbicides that exhibit higher efficacy against resistant weed species. The introduction of the trifluoromethyl group significantly improved the herbicide's potency compared to non-fluorinated analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thiophene Series
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid (CAS: 2098043-51-5)
- Structure : Features a thiophen-2-ylmethyl group instead of thiophen-3-yl.
- The sulfur atom's position alters electronic interactions, influencing acidity (pKa) and solubility .
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine (CAS: 2097962-56-4)
Aromatic Ring Substitutions
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid (CAS: 1512932-26-1)
- Structure : Substitutes thiophene with a fluorophenyl group.
- Impact : The fluorine atom enhances electronegativity and lipophilicity (clogP ~2.8 vs. ~2.2 for thiophene analog). This increases membrane permeability but may reduce metabolic stability due to oxidative defluorination risks .
4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid (CAS: 1547094-76-7)
Functional Group Modifications
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride (CAS: 2551114-67-9)
- Structure: Incorporates a methylamino group at C2.
- Impact: The protonatable amine (pKa ~8.5) facilitates salt formation, enhancing crystallinity and bioavailability.
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylazo)butanoate (NSC 120369)
Data Table: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (Carboxylic Acid) | clogP |
|---|---|---|---|---|---|---|
| 4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid | 2098043-57-1 | C₈H₇F₃O₂S | 236.20 | Thiophen-3-yl | 2.8 | 2.2 |
| 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid | 1512932-26-1 | C₁₀H₈F₄O₂ | 244.16 | 4-Fluorophenyl | 3.0 | 2.8 |
| 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid | 1547094-76-7 | C₈H₇F₃O₃ | 220.14 | Furan-2-yl | 3.5 | 1.9 |
| 4,4,4-Trifluoro-2-(methylamino)butanoic acid HCl | 2551114-67-9 | C₅H₉ClF₃NO₂ | 207.58 | Methylamino | 8.5 (amine) | 0.7 |
Preparation Methods
General Synthetic Strategy Overview
The synthetic approach to 4,4,4-trifluoro-2-(thiophen-3-yl)butanoic acid typically involves:
- Introduction of the trifluoromethyl group at the terminal position of the butanoic acid chain.
- Functionalization at the 2-position with a thiophen-3-yl substituent.
- Use of halogenated intermediates and nucleophilic substitution or coupling reactions.
- Final hydrolysis or ester cleavage to yield the free acid.
Preparation of 4,4,4-Trifluoro-2-Substituted Butanoic Acid Esters via Trifluoromethylation and Halogenation
A patented method for preparing trifluoromethylated butenoic acid esters, which can be adapted for thiophene substituents, involves the following steps under inert atmosphere (N2):
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Acrylate + trifluoromethylation reagent + iodide (molar ratio 1:2:2), organic solvent, reflux 1-3 h | Trifluoromethylation of acrylate with iodide as catalyst | Formation of 4,4,4-trifluoro-2-iodobutyrate intermediate |
| 2 | 4,4,4-trifluoro-2-iodobutyrate + DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), dichloromethane, room temp, 10-30 min | Base-promoted elimination or substitution to form 4,4,4-trifluoro-2-butenoate | High purity trifluoromethylated butenoic acid ester |
This method emphasizes solvent recovery and high product purity, with mild reaction conditions conducive to sensitive substituents such as thiophene.
Incorporation of Thiophen-3-yl Substituent
While the above method details trifluoromethylation on acrylates, the introduction of a thiophen-3-yl group at the 2-position can be achieved through:
- Use of 3-thiophenyl-substituted acrylates or corresponding halogenated precursors.
- Cross-coupling reactions such as Suzuki or Stille coupling to attach the thiophene ring onto a preformed trifluoromethylated intermediate.
- Alternatively, nucleophilic substitution on halogenated trifluoromethylated intermediates with thiophene-based nucleophiles.
Though direct procedures for this compound are scarce, analogous methods for aryl-substituted trifluoromethylated butanoic acids support this approach.
Hydrolysis of Esters to Carboxylic Acids
Following the formation of trifluoromethylated esters with thiophene substituents, hydrolysis to the corresponding acid is typically performed under basic or acidic aqueous conditions:
| Hydrolysis Method | Conditions | Notes |
|---|---|---|
| Basic hydrolysis | NaOH aqueous solution, reflux or room temp | Converts ester to carboxylate salt, followed by acidification |
| Acidic hydrolysis | Dilute HCl or H2SO4, reflux | Direct ester cleavage to acid |
This step yields the target this compound with high purity and yield.
Alternative Synthetic Routes: Nucleophilic Formylation and Diaza-Carbonyl-Ene Reaction
Recent green chemistry methodologies have introduced solvent-free, one-pot strategies for trifluoromethylated building blocks synthesis:
- Nucleophilic formylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone.
- Diaza-carbonyl-ene reaction under solvent-free conditions yielding α-hydroxy α-trifluoromethyl diazenes.
- Subsequent diazene-to-aldehyde transformation and derivatization to functionalized trifluoromethylated carbinols.
Although this approach targets α-hydroxy trifluoromethyl compounds, it offers insights into efficient trifluoromethyl incorporation and functionalization strategies that could be adapted for thiophene-substituted butanoic acids.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Trifluoromethylation of acrylates with iodide catalyst | Acrylate, trifluoromethylation reagent, iodide, DBU | Reflux 1-3 h, room temp 10-30 min, organic solvent (e.g., dichloromethane) | High purity, solvent recyclable, mild conditions | Requires inert atmosphere, specific reagents |
| Cross-coupling for thiophene incorporation | Halogenated trifluoromethylated intermediate, thiophene boronic acid/organostannane | Pd-catalyzed Suzuki/Stille coupling, mild heating | Versatile for heteroaryl groups | Metal catalysts, purification steps |
| Ester hydrolysis to acid | NaOH or dilute HCl, aqueous | Reflux or room temp | High yield, straightforward | Requires careful pH control |
| Solvent-free nucleophilic formylation | Trifluoromethyl ketones, formaldehyde tert-butyl hydrazone | Solvent-free, one-pot, mild | Green, scalable, operationally simple | Specific to ketone substrates |
Research Findings and Practical Considerations
- The trifluoromethylation step is crucial for introducing the CF3 group at the terminal position, often achieved via trifluoromethylation reagents such as Togni reagents or trifluoromethyl iodide under catalytic conditions.
- Thiophene substituents require careful handling due to their sensitivity; mild coupling conditions are preferred to avoid ring degradation.
- Solvent recovery and reaction scalability have been demonstrated, making these methods industrially viable.
- Green chemistry approaches reduce solvent use and purification steps, enhancing sustainability and cost-effectiveness.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
